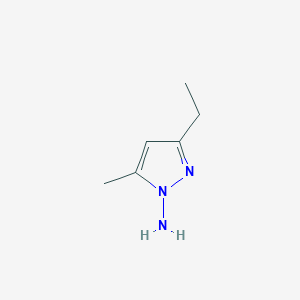
3-Ethyl-5-methyl-1H-pyrazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-methyl-1H-pyrazol-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3-Ethyl-5-methyl-1H-pyrazol-1-amine, exhibit notable antimicrobial properties. A study demonstrated that compounds derived from pyrazoles can effectively inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro studies have shown that it can reduce oxidative stress markers in biological systems, suggesting its utility in formulations aimed at combating oxidative damage in cells .
Pharmacological Studies
In pharmacological research, this compound has been investigated for its effects on inflammation and pain relief. Case studies involving animal models have reported significant reductions in inflammatory markers when treated with this compound, indicating its potential in developing anti-inflammatory medications.
Agricultural Applications
Pesticide Development
The pyrazole structure is known for its effectiveness in developing agrochemicals. Compounds similar to this compound have been synthesized and tested for their efficacy as pesticides. These compounds demonstrated effective insecticidal properties against common agricultural pests, making them candidates for new pesticide formulations .
Herbicide Activity
Additionally, derivatives of this compound have shown promise as herbicides. Studies have indicated that these compounds can inhibit the growth of certain weeds without adversely affecting crop yields, suggesting a dual benefit for agricultural productivity and pest management.
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites used in various industrial settings .
Nanotechnology
Recent advancements have explored the use of this compound in nanotechnology. It has been employed as a precursor for synthesizing nanoparticles with specific catalytic properties, which can be applied in environmental remediation processes or as catalysts in chemical reactions .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
135634-94-5 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-ethyl-5-methylpyrazol-1-amine |
InChI |
InChI=1S/C6H11N3/c1-3-6-4-5(2)9(7)8-6/h4H,3,7H2,1-2H3 |
InChI-Schlüssel |
DLTNGWPGEQAGDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C)N |
Kanonische SMILES |
CCC1=NN(C(=C1)C)N |
Synonyme |
1H-Pyrazol-1-amine,3-ethyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















